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Introduction
(Rac)-Modipafant, also known as UK-74,505, is a potent, orally active, and selective

antagonist of the Platelet-Activating Factor (PAF) receptor.[1][2] It belongs to the

dihydropyridine class of compounds.[3] Platelet-activating factor is a powerful phospholipid

mediator involved in a wide array of physiological and pathological processes, including

inflammation, platelet aggregation, and anaphylaxis. By blocking the PAF receptor, (Rac)-
Modipafant has been investigated for its therapeutic potential in various inflammatory

conditions. This guide provides an in-depth overview of the pharmacology and toxicology of

(Rac)-Modipafant, compiling available data from preclinical and clinical studies.

Core Pharmacology
Mechanism of Action
(Rac)-Modipafant functions as a selective and long-acting irreversible antagonist of the

Platelet-Activating Factor Receptor (PAFR).[1] PAFR is a G-protein coupled receptor (GPCR)

that, upon activation by PAF, initiates a cascade of intracellular signaling events.[4][5] These

pathways include the activation of phospholipases C, D, and A2, leading to the generation of

second messengers like inositol triphosphate (IP3) and diacylglycerol (DAG).[4] This signaling

ultimately results in increased intracellular calcium levels, activation of protein kinase C, and

subsequent cellular responses such as platelet aggregation, inflammation, and increased
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vascular permeability.[4][6] (Rac)-Modipafant competitively binds to the PAFR, thereby

preventing PAF from exerting its biological effects.

Pharmacodynamics
The pharmacodynamic profile of (Rac)-Modipafant is characterized by its high potency and

selectivity for the PAF receptor. The racemic mixture, UK-74,505, and its more active (+)-

enantiomer, Modipafant (UK-80,067), have demonstrated significant inhibitory effects on PAF-

induced activities both in vitro and in vivo.

Table 1: Pharmacodynamic Potency of (Rac)-Modipafant (UK-74,505)

Assay Type Model Parameter Value Reference

In Vitro
Rabbit Washed

Platelets

IC50 (PAF-

induced

aggregation)

4.3 nM [1]

Rabbit Washed

Platelets

IC50 (0.25 min

preincubation)
26.3 nM [1]

Rabbit Washed

Platelets

IC50 (60 min

preincubation)
1.12 nM [1]

In Vivo Mouse
ED50 (PAF-

induced lethality)
0.26 mg/kg (oral) [1]

(Rac)-Modipafant was found to be approximately 33 times more potent in vitro and 8 times

more potent in vivo than WEB2086, another PAF antagonist.

Pharmacokinetics
Detailed pharmacokinetic data for (Rac)-Modipafant, including absorption, distribution,

metabolism, excretion, and half-life, are not extensively available in the public domain.[7]

However, its potent and long-lasting oral activity observed in preclinical and clinical studies

suggests efficient absorption and a durable presence in the body.[1] For instance, a single oral

dose of 75 µg/kg in dogs resulted in the inhibition of PAF-induced whole blood aggregation for

over 24 hours.
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Clinical Studies
(Rac)-Modipafant and its active enantiomer have been evaluated in clinical trials for different

indications, most notably asthma and dengue fever.

Asthma: A placebo-controlled, parallel-group study was conducted to assess the effect of the

active (+)-enantiomer, Modipafant (UK-80,067), in adults with moderately severe asthma.[3]

Patients received 50 mg of Modipafant twice daily for 28 days. The study found no significant

difference between the Modipafant and placebo groups in terms of lung function (PEF,

FEV1), rescue bronchodilator use, or symptom scores.[3] This outcome led to the conclusion

that PAF may not be a primary mediator in chronic asthma.[3]

Dengue Fever: (Rac)-Modipafant was investigated as a potential treatment for

uncomplicated dengue fever in a Phase 1b clinical trial (NCT02569827).[8] The rationale was

based on preclinical evidence suggesting that PAFR plays an essential role in the

pathogenesis of Dengue virus infection and that Modipafant could prevent severe infection in

animal models.[1] The trial was designed as a randomized, double-blind, placebo-controlled

study with cohorts receiving 50 mg or 100 mg of Modipafant.[8] While the trial was initiated,

its status was later updated to withdrawn, and results on clinical efficacy in dengue patients

have not been published.[8]

Toxicology and Safety Profile
Detailed non-clinical toxicology studies on (Rac)-Modipafant are not readily available in

published literature. However, the compound has been used in human clinical trials and is

reported to have a good safety record.[8] In the clinical trial for asthma, no significant adverse

effects were highlighted that distinguished it from the placebo.[3] Similarly, the dengue fever

trial protocol was developed based on previous good safety records in humans.[8] It is

important to note that the absence of published toxicology data does not signify an absence of

risk, and a comprehensive safety evaluation would be required for any further clinical

development.

Table 2: Summary of Clinical Safety Observations
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Study Population Dosage
Key Safety
Findings

Reference

Adults with Moderate

Asthma

50 mg twice daily for

28 days

No significant

difference in adverse

events compared to

placebo.

[3]

Adults with Dengue

Fever

50 mg or 100 mg

twice daily for 5 days

The trial was based

on a "good safety

record" in humans.

[8]

Experimental Protocols & Visualizations
Platelet-Activating Factor (PAF) Receptor Signaling
Pathway
Platelet-Activating Factor (PAF) binds to its G-protein coupled receptor (PAFR) on the cell

surface. This interaction activates Gq and Gi proteins, initiating downstream signaling

cascades. Gq activation stimulates Phospholipase C (PLC), leading to the production of inositol

triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium

(Ca2+), while DAG activates Protein Kinase C (PKC). These events culminate in cellular

responses like platelet aggregation and inflammation. (Rac)-Modipafant acts as an antagonist,

blocking PAF from binding to the PAFR and thereby inhibiting this entire signaling cascade.[4]

[5][6]

Cell Membrane

Cytosol

PAF

PAF Receptor
(PAFR)Binds GqActivates

(Rac)-Modipafant Inhibits

Phospholipase C
(PLC)

Activates
IP3

DAG

Intracellular
Ca²⁺ Release
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Cellular Response
(e.g., Platelet Aggregation,
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Click to download full resolution via product page

PAF Receptor signaling pathway and inhibition by (Rac)-Modipafant.

In Vitro Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit PAF-induced aggregation of platelets.

Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from a subject (e.g.,

rabbit) into tubes containing an anticoagulant. The blood is centrifuged at a low speed to

separate the PRP from red and white blood cells.[9]

Incubation: The PRP is incubated with various concentrations of (Rac)-Modipafant or a

vehicle control for a specified period (e.g., 0.25 to 60 minutes).[1]

Induction of Aggregation: A standardized concentration of PAF is added to the PRP to induce

platelet aggregation.

Measurement: Platelet aggregation is measured using a light transmission aggregometer. As

platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

[9]

Data Analysis: The concentration of (Rac)-Modipafant that inhibits 50% of the PAF-induced

aggregation (IC50) is calculated.
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Workflow for an in vitro platelet aggregation assay.

In Vivo PAF-Induced Lethality Model
This model assesses the protective effect of a PAF antagonist against a lethal dose of PAF in

an animal model.

Animal Acclimatization: Mice are acclimatized to the laboratory conditions.
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Drug Administration: Groups of mice are orally administered different doses of (Rac)-
Modipafant or a vehicle control.

PAF Challenge: After a predetermined time to allow for drug absorption, the mice are

challenged with a lethal intravenous injection of PAF.

Observation: The animals are monitored for a set period (e.g., 24 hours), and mortality is

recorded.

Data Analysis: The dose of (Rac)-Modipafant that protects 50% of the animals from PAF-

induced lethality (ED50) is determined.

Experimental Protocol

Data Analysis

1. Acclimatize Mice

2. Administer (Rac)-Modipafant (Oral)

3. Administer Lethal PAF Dose (IV)

4. Monitor Survival over 24h

Determine ED50
(Effective Dose 50%)

Click to download full resolution via product page
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Logical workflow for an in vivo PAF-induced lethality study.

Conclusion
(Rac)-Modipafant is a well-characterized, potent, and selective antagonist of the PAF receptor

with demonstrated activity in both preclinical models and human subjects. Its primary

mechanism involves the direct blockade of PAF signaling, a key pathway in inflammation and

platelet activation. While it showed promise in preclinical models for inflammatory conditions,

clinical trials in asthma did not demonstrate efficacy, suggesting a limited role for PAF in the

chronic pathology of this disease. Its investigation for dengue fever highlighted a potential

alternative therapeutic avenue, although clinical success was not established. The compound

exhibits a favorable safety profile in the context of clinical trials, but a comprehensive public

record of its pharmacokinetics and toxicology is lacking. Further research would be necessary

to fully elucidate its therapeutic potential and safety for any future clinical applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6312786/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6312786/
https://www.benchchem.com/product/b1677385#rac-modipafant-pharmacology-and-toxicology
https://www.benchchem.com/product/b1677385#rac-modipafant-pharmacology-and-toxicology
https://www.benchchem.com/product/b1677385#rac-modipafant-pharmacology-and-toxicology
https://www.benchchem.com/product/b1677385#rac-modipafant-pharmacology-and-toxicology
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1677385?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677385?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

